4,27-Dimethyl withaferin A is a derivative of withaferin A, a natural compound derived from the plant Withania somnifera, commonly known as ashwagandha. Withaferin A is classified as a withanolide, which are steroidal lactones known for their diverse pharmacological activities. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and other diseases due to its multifaceted mechanisms of action.
Withaferin A is primarily extracted from the leaves and roots of Withania somnifera. This plant has been used in traditional Ayurvedic medicine for centuries, recognized for its adaptogenic properties and various health benefits. The extraction process typically involves solvent extraction methods, where organic solvents are used to isolate the active compounds from the plant material.
4,27-Dimethyl withaferin A falls under the category of steroidal lactones. Withanolides like withaferin A are characterized by their unique ergostane skeleton and various functional groups that contribute to their biological activity. The classification of this compound highlights its structural similarity to other withanolides while emphasizing its distinct modifications that may influence its efficacy and safety profile.
The synthesis of 4,27-Dimethyl withaferin A can be approached through several methods, including:
The synthesis often requires careful control of reaction conditions such as temperature, pressure, and pH. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for characterizing the synthesized compounds and confirming their structures.
The molecular structure of 4,27-Dimethyl withaferin A is characterized by:
4,27-Dimethyl withaferin A undergoes various chemical reactions that can affect its biological activity:
The reactivity of 4,27-Dimethyl withaferin A is primarily influenced by the presence of double bonds and functional groups that facilitate these reactions. Kinetic studies can provide insights into reaction rates and mechanisms.
The mechanism of action of 4,27-Dimethyl withaferin A involves multiple pathways:
Research indicates that 4,27-Dimethyl withaferin A exhibits cytotoxic effects on various cancer cell lines at concentrations ranging from 1.8 to 6.1 µM, leading to significant apoptosis through reactive oxygen species generation .
4,27-Dimethyl withaferin A has several promising applications in scientific research:
4,27-Dimethyl withaferin A (CAS No. 1777780-95-6) is a semisynthetic steroidal lactone belonging to the withanolide class, derivatives of the ergostane skeleton characteristic of C28 phytosteroids. Its molecular formula is C₃₀H₄₂O₆, with a molecular weight of 498.65 g/mol. Structurally, it features methyl modifications at the C4 and C27 positions of the core withaferin A scaffold, enhancing its lipophilicity and steric bulk compared to the parent compound. This analogue exemplifies targeted bioisosteric replacement, a strategy to optimize natural product pharmacokinetics or receptor interactions while retaining biological activity. Within the broader withanolide family—noted for diverse bioactivities like anticancer, anti-inflammatory, and neuroprotective effects—4,27-dimethyl withaferin A occupies a niche as a patent-derived synthetic variant specifically engineered for enhanced stability or target selectivity [1] [3] [10].
The development of 4,27-dimethyl withaferin A is rooted in the phytochemical legacy of Withania somnifera (Ashwagandha), where withaferin A was first isolated in 1965. Natural withaferin A, a multifunctional withanolide, demonstrated potent anticancer and anti-inflammatory effects across preclinical models but faced limitations in bioavailability and metabolic instability. By the 2010s, research pivoted towards structural optimization. Patent WO2015077780A1 (extracted in MedChemExpress documentation) marked a key milestone, disclosing 4,27-dimethyl withaferin A as a strategically modified analogue. The dimethylation likely aimed to shield reactive sites (e.g., the C4/C27 hydroxyls) from glucuronidation or oxidation, common metabolic pathways limiting natural withaferin A’s utility [1] [3] [4]. This evolution mirrors broader trends in natural product drug discovery, where semisynthetic tailoring addresses inherent drawbacks of plant-derived leads [6].
The primary rationale for developing 4,27-dimethyl withaferin A lies in overcoming pharmacokinetic limitations and expanding therapeutic applicability observed with natural withaferin A. While natural withaferin A exhibits poor oral bioavailability in human trials [9], methylation could enhance membrane permeability or resistance to enzymatic degradation. Furthermore, its specific nomination for neurodegenerative disease research (patent WO2015077780A1) suggests a targeted mechanistic divergence from natural withaferin A’s predominant anticancer focus [1] [3]. Critical knowledge gaps persist:
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5